[(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
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Overview
Description
Mericitabine, also known as RG-7128, is an antiviral drug that belongs to the class of deoxycytidine analogs. It was developed as a treatment for hepatitis C, acting as an NS5B RNA polymerase inhibitor. Despite showing a good safety profile in clinical trials, it was not sufficiently effective to be used as a stand-alone agent. mericitabine has been shown to boost the efficacy of other antiviral drugs when used in combination therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mericitabine is synthesized through a multi-step process involving the modification of a deoxycytidine scaffoldThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production of mericitabine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce production costs while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mericitabine undergoes various chemical reactions, including:
Oxidation: Mericitabine can be oxidized to form various metabolites.
Reduction: It can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The fluorine atom and isobutyryl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted analogs of mericitabine .
Scientific Research Applications
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its effects on viral replication and its potential as a broad-spectrum antiviral agent.
Medicine: Primarily developed for the treatment of chronic hepatitis C. It has shown promise in combination therapies with other antiviral drugs.
Industry: Used in the development of new antiviral formulations and drug delivery systems .
Mechanism of Action
Mericitabine exerts its antiviral effects by inhibiting the NS5B RNA polymerase, an enzyme essential for the replication of the hepatitis C virus. It is a prodrug of PSI-6130, which is converted into its active triphosphate form inside the cell. This active form competes with natural nucleotides, leading to premature termination of RNA synthesis and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another nucleoside analog that inhibits the NS5B RNA polymerase.
Valopicitabine: A similar compound with antiviral activity against hepatitis C.
Uniqueness
Mericitabine is unique in its ability to enhance the efficacy of other antiviral drugs when used in combination therapies. Unlike some other nucleoside analogs, it has shown a good safety profile and minimal side effects in clinical trials .
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLESJYFEMSJZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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